molecular formula C8H10BrN3O B2943243 1-(4-Bromopyridin-2-yl)-3-ethylurea CAS No. 1031432-46-8

1-(4-Bromopyridin-2-yl)-3-ethylurea

Cat. No. B2943243
CAS RN: 1031432-46-8
M. Wt: 244.092
InChI Key: LHPFGBOKXFCNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic fine chemical useful in the synthesis of pharmaceuticals and fine organic chemicals . It’s a solid substance stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

A study conducted by Cirrincione et al. (2014) involved the preparation of substituted isoindolo[2,1-a]quinoxalin-6-yl–amino and 6-imino-5-yl thiourea derivatives. This research highlights the synthesis of derivatives by reacting amino compounds with 5-bromo-2-isothiocyanatopyridine, a process relevant to the broader context of 1-(4-Bromopyridin-2-yl)-3-ethylurea derivatives (Cirrincione et al., 2014).

Catalytic Applications

Lang et al. (2001) explored the amination of aryl halides using copper catalysis. The study successfully converted bromopyridine into aminopyridine, demonstrating the catalytic potential of bromopyridines, which is pertinent to understanding the catalytic properties of 1-(4-Bromopyridin-2-yl)-3-ethylurea (Lang et al., 2001).

Structural Characterization

Böck et al. (2020) reported the structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea, a compound structurally similar to 1-(4-Bromopyridin-2-yl)-3-ethylurea. This research provides insights into the crystal and molecular structures, which are crucial for understanding the physical and chemical properties of similar compounds (Böck et al., 2020).

Microwave-Assisted Synthesis

Heintz et al. (2017) explored the microwave-assisted synthesis of 3-(2,2′-bipyridine-4-yl)-2-propenoic acid ethyl ester, a process involving 4-bromo-2,2′-bipyridine. This research demonstrates the efficiency of microwave-assisted synthesis techniques in preparing derivatives of bromopyridines, which can be applied to the synthesis of 1-(4-Bromopyridin-2-yl)-3-ethylurea (Heintz et al., 2017).

Safety and Hazards

While the specific safety and hazards of “1-(4-Bromopyridin-2-yl)-3-ethylurea” are not available, “1-(4-Bromopyridin-2-yl)ethanone” is labeled with the GHS07 pictogram and has hazard statements H302-H315-H319-H335 . This indicates that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromopyridin-2-yl)-3-ethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-2-10-8(13)12-7-5-6(9)3-4-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPFGBOKXFCNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC=CC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromopyridin-2-yl)-3-ethylurea

Synthesis routes and methods

Procedure details

To a mixture of 4-bromopyridin-2-amine (2 g, 11.56 mmol) in chloroform (10 mL), isocyanatoethane (0.913 mL, 11.56 mmol) was added, and the resulting reaction mixture was heated at 110° C. for 2 h. The reaction mixture was concentrated under reduced pressure and triturated with acetonitrile, then collected by filtered to give the title compound as a white solid (2.15 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.913 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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